Buparlisib, also known by its developmental code BKM120, is a potent and selective inhibitor of phosphoinositide 3-kinase, specifically targeting all four class I isoforms: PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ. It belongs to the family of 2,6-dimorpholinopyrimidine-derived compounds and is recognized for its role in cancer treatment by disrupting the PI3K/AKT signaling pathway, which is crucial for cell proliferation, survival, and angiogenesis . The chemical formula of buparlisib is C₁₈H₂₁F₃N₆O₂, and its IUPAC name is 5-[2,6-bis(morpholin-4-yl)pyrimidin-4-yl]-4-(trifluoromethyl)pyridin-2-amine .
Buparlisib acts by inhibiting class I PI3K enzymes. These enzymes play a critical role in the PI3K/AKT signaling pathway, which regulates cell growth and survival. By binding to the ATP-binding site of PI3K enzymes, Buparlisib prevents them from phosphorylating downstream targets, ultimately leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells [, ].
Clinical trials have identified several potential safety concerns associated with Buparlisib:
Buparlisib functions primarily through competitive inhibition of the lipid kinase domain of phosphoinositide 3-kinase by binding to adenosine 5′-triphosphate (ATP) at its active site. This interaction prevents the conversion of phosphatidylinositol 4,5-bisphosphate into phosphatidylinositol 3,4,5-trisphosphate (PIP3), a critical second messenger in cellular signaling pathways that promote growth and survival . Additionally, buparlisib has been shown to interfere with microtubule dynamics, suggesting it may also act as a microtubule-destabilizing agent .
Buparlisib exhibits significant biological activity by inhibiting tumor cell proliferation and inducing apoptosis in various cancer types. Its mechanism of action involves antagonizing the PI3K/AKT pathway, which results in reduced cell growth and increased sensitivity to other therapeutic agents. Clinical studies have demonstrated its efficacy in treating solid tumors and hematological malignancies, particularly when combined with other therapies like poly (ADP-ribose) polymerase inhibitors .
The most common side effect observed in clinical trials is hyperglycemia, alongside other potential adverse effects that necessitate careful monitoring during treatment .
The synthesis of buparlisib involves several key steps that typically include the formation of the pyrimidine core followed by the introduction of morpholine groups. A notable method includes:
These synthetic routes are designed to ensure high yield and purity while maintaining the compound's bioactive characteristics .
Buparlisib is primarily investigated for its applications in oncology. It has been used in clinical trials targeting various cancers including:
Its ability to penetrate the blood-brain barrier also makes it a candidate for treating central nervous system tumors .
Studies have shown that buparlisib interacts with several molecular targets beyond PI3K, including potential off-target effects on microtubules. This dual mechanism complicates its pharmacodynamics but also opens avenues for combination therapies to enhance therapeutic efficacy while minimizing resistance . The compound's interactions with specific transport proteins such as P-glycoprotein and breast cancer resistance protein have also been evaluated to understand its absorption and distribution characteristics better .
Buparlisib shares structural similarities with several other compounds that inhibit the phosphoinositide 3-kinase pathway. Here are some notable examples:
Buparlisib's uniqueness lies in its dual action as both a pan-class I phosphoinositide 3-kinase inhibitor and a microtubule-destabilizing agent. This multifaceted approach may provide advantages in certain therapeutic contexts where traditional single-target inhibitors may fall short.
Buparlisib emerged from systematic efforts to identify potent PI3K inhibitors with improved pharmacokinetic profiles. Novartis spearheaded its discovery through structure-guided optimization of pyrimidine derivatives, aiming to balance target specificity and oral bioavailability. Early preclinical studies demonstrated its pan-PI3K inhibitory activity against class I isoforms (α, β, γ, δ), with half-maximal inhibitory concentrations (IC50) ranging from 52 nM (p110α) to 262 nM (p110γ).
Clinical development progressed rapidly, with Phase I trials confirming its safety and tolerability in advanced solid tumors. However, Phase III trials (BELLE-2, BELLE-3) in hormone receptor-positive breast cancer revealed limited efficacy and significant adverse events, prompting discontinuation of its development in this indication. Subsequent research pivoted to exploring its utility in head and neck squamous cell carcinoma (HNSCC), where it remains under investigation in the Phase III BURAN trial.
Buparlisib belongs to the morpholino-pyrimidine class of compounds, characterized by a central pyrimidine ring substituted with morpholine groups and a trifluoromethylpyridin-2-amine moiety. Its systematic IUPAC name, 5-[2,6-bis(morpholin-4-yl)pyrimidin-4-yl]-4-(trifluoromethyl)pyridin-2-amine, reflects this architecture.
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₁F₃N₆O₂ |
CAS Registry Number | 944396-07-0 |
Synonyms | BKM120, NVP-BKM120, AN2025 |
Molecular Weight | 410.39 g/mol |
As a pan-PI3K inhibitor, it targets ATP-binding pockets of PI3K isoforms, distinguishing it from isoform-selective inhibitors. Its classification as a "small molecule" underscores its synthetic origin and molecular weight (<500 Da), facilitating oral administration.
Buparlisib’s synthesis involves a multi-step process, as detailed in patent US9481665B2. Key steps include:
Property | Value |
---|---|
LogP (Partition Coefficient) | 2.9 |
Solubility | 170 μM (pH 7.4) |
pKa | 5.1 |
The compound’s moderate lipophilicity (LogP 2.9) and solubility profile facilitate blood-brain barrier penetration, a feature exploited in glioblastoma trials.
Modifications to Buparlisib’s core structure have yielded derivatives with divergent activities:
These derivatives underscore the structure-activity relationship (SAR) governing Buparlisib’s dual PI3K/microtubule targeting, elucidated through comparative crystallography (PDB: 5M7E).
Acute Toxic;Health Hazard